

Application Notes and Protocols: Solubility of H-Met-Tyr-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Met-tyr-OH**

Cat. No.: **B077975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Tyr-OH, or Methionyl-Tyrosine, is a dipeptide composed of L-methionine and L-tyrosine residues.^{[1][2]} Understanding its solubility in various solvents is crucial for a wide range of applications, including in vitro and in vivo studies, formulation development, and analytical characterization. The solubility of a peptide is influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and polarity.^{[3][4][5]} This document provides a comprehensive guide to the solubility of **H-Met-Tyr-OH**, including predicted solubility data, qualitative solubility in different solvent classes, and detailed protocols for solubility determination.

Physicochemical Properties of H-Met-Tyr-OH

To understand the solubility of **H-Met-Tyr-OH**, it's important to consider the properties of its constituent amino acids. Methionine is a nonpolar, hydrophobic amino acid, while tyrosine is a polar, aromatic amino acid. The overall charge of the dipeptide will influence its solubility in aqueous solutions at different pH values. At physiological pH, the N-terminal amino group will be protonated (+1 charge) and the C-terminal carboxyl group will be deprotonated (-1 charge), resulting in a net neutral charge. However, the phenolic hydroxyl group of tyrosine can be deprotonated at higher pH, imparting a net negative charge.

Solubility Data

While extensive experimental data on the solubility of **H-Met-Tyr-OH** in a wide range of solvents is not readily available in the public domain, a predicted value for its water solubility exists. The following table summarizes the available quantitative data and provides a qualitative assessment of its expected solubility in different solvent classes based on general peptide solubility principles.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Solvent Class	Solvent	Predicted Solubility (g/L)	Qualitative Solubility	Remarks
Aqueous	Water	0.25[8]	Sparingly Soluble	Solubility is expected to be pH-dependent.[9]
Acidic Buffer (e.g., 0.1 M HCl)	-	More Soluble	Protonation of the N-terminus can increase solubility.[10][11]	
Basic Buffer (e.g., 0.1 M NaOH)	-	More Soluble	Deprotonation of the tyrosine hydroxyl group can increase solubility.[12][13]	
Organic	Dimethyl Sulfoxide (DMSO)	-	Soluble	A common solvent for dissolving peptides, especially those with hydrophobic character.[3][6]
Dimethylformamide (DMF)	-	Soluble	An alternative to DMSO for peptides that may be sensitive to oxidation.[3]	
Alcohols (Methanol, Ethanol)	-	Sparingly to Insoluble	Generally less effective for peptides compared to aprotic polar solvents.[12][13]	

Experimental Protocols

Protocol 1: General Peptide Solubility Testing Workflow

This protocol outlines a systematic approach to determine the solubility of **H-Met-Tyr-OH** in a solvent of interest.

Materials:

- Lyophilized **H-Met-Tyr-OH**
- Solvents of interest (e.g., sterile distilled water, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF)
- Vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system

Procedure:

- Initial Assessment: Begin by attempting to dissolve a small, accurately weighed amount of **H-Met-Tyr-OH** in the primary solvent of choice (typically sterile water) to a target concentration (e.g., 1 mg/mL).
- Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[3][10]
- pH Adjustment (for aqueous solutions): If the peptide remains insoluble in water, adjust the pH. For acidic peptides, add a small amount of a dilute base (e.g., 0.1 M NaOH). For basic peptides, add a small amount of a dilute acid (e.g., 0.1 M HCl). **H-Met-Tyr-OH** is expected to be more soluble at acidic or basic pH.[10][11]
- Organic Solvents: If the peptide is insoluble in aqueous solutions, attempt to dissolve it in an organic solvent such as DMSO or DMF.[3][6][7] It is recommended to first dissolve the

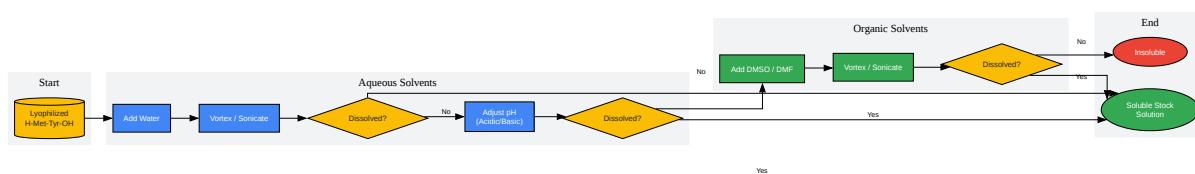
peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.

- **Centrifugation:** After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.[\[10\]](#)
- **Quantification:** Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV spectrophotometry (measuring absorbance at 280 nm due to the tyrosine residue) or reversed-phase HPLC.
- **Calculation:** The solubility is the concentration of the peptide in the saturated supernatant.

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of **H-Met-Tyr-OH**.

Materials:


- Lyophilized **H-Met-Tyr-OH**
- Appropriate solvent (determined from Protocol 1)
- Sterile microcentrifuge tubes
- Pipettes

Procedure:

- Calculate the amount of solvent needed to dissolve the lyophilized peptide to the desired stock concentration.
- Add the solvent to the vial containing the lyophilized peptide.
- Vortex thoroughly until the peptide is completely dissolved. A clear solution should be obtained.
- If necessary, use sonication or gentle warming to aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C or -80°C for long-term stability.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining **H-Met-Tyr-OH** solubility.

Conclusion

The solubility of **H-Met-Tyr-OH** is a critical parameter for its effective use in research and development. While predicted to be sparingly soluble in water, its solubility can be significantly enhanced by adjusting the pH of the aqueous solution or by using polar aprotic organic solvents like DMSO or DMF. The provided protocols offer a systematic approach to determine the optimal solvent and to prepare stock solutions for experimental use. It is always recommended to perform a small-scale solubility test before dissolving the entire sample.[3][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Met-Tyr | C14H20N2O4S | CID 7009558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methionyl-tyrosine - Wikipedia [en.wikipedia.org]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Showing Compound Methionyl-Tyrosine (FDB112005) - FooDB [foodb.ca]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biobasic.com [biobasic.com]
- 12. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Solubility of H-Met-Tyr-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077975#h-met-tyr-oh-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com